molecular formula C17H21N3O3S B11400177 1-(butan-2-yl)-4-(2-methoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

1-(butan-2-yl)-4-(2-methoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol

Cat. No.: B11400177
M. Wt: 347.4 g/mol
InChI Key: SFDRUSLZKZRGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo-thiazepine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through various synthetic routes. One common method involves the reaction of a substituted phenylhydrazine with a thiazepine derivative under controlled conditions. The reaction typically requires the use of organic solvents such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups, using reagents such as sodium hydride or lithium aluminum hydride.

Scientific Research Applications

1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.

    Medicine: Preliminary research suggests it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other pyrazolo-thiazepine derivatives, 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-METHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-HYDROXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
  • 1-(BUTAN-2-YL)-3-HYDROXY-4-(2-CHLOROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-butan-2-yl-4-(2-methoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C17H21N3O3S/c1-4-10(2)20-16-14(17(22)19-20)15(24-9-13(21)18-16)11-7-5-6-8-12(11)23-3/h5-8,10,15H,4,9H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

SFDRUSLZKZRGIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=CC=C3OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.